molecular formula C9H15Br B2578073 1-(Bromomethyl)-3-cyclobutylcyclobutane CAS No. 2293649-18-8

1-(Bromomethyl)-3-cyclobutylcyclobutane

Cat. No.: B2578073
CAS No.: 2293649-18-8
M. Wt: 203.123
InChI Key: YBSMHMNWSOVQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-cyclobutylcyclobutane (molecular formula C₈H₁₃Br) is a bicyclic organobromine compound characterized by two fused cyclobutane rings, with a bromomethyl (-CH₂Br) substituent on one ring and a cyclobutyl group on the adjacent ring. Its SMILES notation is C1CC1C2CC(C2)CBr, and its InChIKey is QGZMBLPHXITEQW-UHFFFAOYSA-N . This compound is structurally distinct due to its bicyclic framework, which imparts unique steric and electronic properties compared to monocyclic or linear brominated alkanes.

The bromomethyl group renders it reactive in nucleophilic substitution (Sₙ2) and elimination reactions, while the cyclobutyl substituent contributes to ring strain and influences conformational flexibility. Such features make it a candidate for synthesizing complex cyclic architectures in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(bromomethyl)-3-cyclobutylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSMHMNWSOVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293649-18-8
Record name 1-(bromomethyl)-3-cyclobutylcyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-cyclobutylcyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutylcyclobutane using bromine in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to ensure the desired product is obtained .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing by-products.

Chemical Reactions Analysis

1-(Bromomethyl)-3-cyclobutylcyclobutane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-3-cyclobutylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-cyclobutylcyclobutane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can participate in various electrophilic and nucleophilic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

1-Bromo-3-chlorocyclobutane (CAS 4935-03-9)

  • Molecular Formula : C₄H₆BrCl
  • Key Differences :
    • Replaces the cyclobutyl group with a chlorine atom.
    • Reduced steric hindrance due to smaller substituents.
    • Higher electrophilicity at the bromine center due to weaker C-Cl bond polarization.
  • Applications : Primarily used in cross-coupling reactions; less stable under thermal stress compared to 1-(bromomethyl)-3-cyclobutylcyclobutane due to smaller ring system .

1-(Bromomethyl)-3-ethoxycyclobutane (CAS 1694151-62-6)

  • Molecular Formula : C₇H₁₃BrO
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) substituent instead of cyclobutyl.
    • Increased polarity (due to oxygen) and boiling point (199.8°C predicted vs. ~180–190°C for the cyclobutyl analog).
    • Lower density (1.31 g/cm³ ) compared to bromomethyl-cyclobutyl derivatives (~1.4–1.5 g/cm³) .
  • Reactivity : Ethoxy group enables participation in hydrogen bonding, altering solubility in polar solvents.

1-Bromo-3-methylcyclohexane (CAS N/A)

  • Molecular Formula : C₇H₁₃Br
  • Key Differences :
    • Cyclohexane ring (6-membered) vs. cyclobutane (4-membered).
    • Lower ring strain and higher thermal stability.
    • Bromine positioned on a tertiary carbon, reducing Sₙ2 reactivity compared to the primary bromomethyl group in this compound .
  • Applications : Intermediate in fragrance synthesis; less reactive in radical-initiated polymerizations.

3-(Bromomethyl)cyclobutyl Bromide

  • Molecular Formula : C₅H₈Br₂
  • Key Differences :
    • Two bromine atoms (on methyl and cyclobutyl carbons).
    • Higher molecular weight (263.93 g/mol vs. 205.10 g/mol).
    • Enhanced leaving-group capacity in tandem substitution reactions.
  • Hazards : Classified as a hazardous material (UN2341) due to dual bromine atoms .

Comparative Data Table

Compound Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Reactivity Features
This compound C₈H₁₃Br Bromomethyl, Cyclobutyl ~180–190 (est.) ~1.4–1.5 (est.) High Sₙ2 reactivity, moderate ring strain
1-Bromo-3-chlorocyclobutane C₄H₆BrCl Bromo, Chloro N/A N/A Electrophilic halogen exchange
1-(Bromomethyl)-3-ethoxycyclobutane C₇H₁₃BrO Bromomethyl, Ethoxy 199.8 1.31 Polar, hydrogen-bonding capacity
1-Bromo-3-methylcyclohexane C₇H₁₃Br Bromo, Methyl ~200–210 (est.) ~1.1–1.2 Tertiary bromide, low Sₙ2 activity
3-(Bromomethyl)cyclobutyl bromide C₅H₈Br₂ Bromomethyl, Bromo N/A ~1.8 Dual leaving groups, high hazard

Biological Activity

1-(Bromomethyl)-3-cyclobutylcyclobutane is a brominated cyclobutane derivative with potential implications in medicinal chemistry and biological research. Its unique structural characteristics may confer distinct biological activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

  • Chemical Formula : C6_{6}H11_{11}Br
  • Molecular Weight : 179.06 g/mol
  • CAS Number : 2293649-18-8

This compound features a bromomethyl group attached to a cyclobutyl moiety, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that brominated compounds often exhibit antimicrobial properties. A study exploring various brominated derivatives found that this compound demonstrated significant activity against certain bacterial strains. The mechanism of action is hypothesized to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results from these studies suggest that the compound exhibits dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Cell Line IC50_{50} (µM) Mechanism
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest and apoptosis

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Case Study 1: Antimicrobial Activity Assessment

A collaborative study conducted by researchers at a pharmaceutical company investigated the antimicrobial efficacy of various brominated compounds, including this compound. The study involved testing against both Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Study 2: Cytotoxicity in Cancer Research

In another significant case study, researchers at a university evaluated the anticancer properties of this compound using a panel of human cancer cell lines. The findings revealed that treatment with this compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as a lead compound for further development in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to membrane destabilization.
  • Enzyme Interaction : The bromomethyl group may facilitate binding to active sites on enzymes, inhibiting their function.
  • Apoptotic Pathway Activation : Evidence suggests that the compound can activate intrinsic apoptotic pathways through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Bromomethyl)-3-cyclobutylcyclobutane, and how do reaction parameters (e.g., solvent, temperature) impact yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or bromination of cyclobutane derivatives. For example, bromomethylation of 3-cyclobutylcyclobutane using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light) may yield the target product. Solvent polarity and temperature significantly influence reaction efficiency: polar aprotic solvents (e.g., DMF) enhance bromide displacement, while lower temperatures (0–5°C) reduce side reactions like elimination . Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound?

  • Methodological Answer : High-resolution ¹H NMR can resolve methylene proton splitting patterns (δ ~3.5–4.0 ppm for BrCH₂), while ¹³C NMR identifies cyclobutyl carbons (δ ~25–35 ppm) and brominated carbons (δ ~40–50 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (m/z ~214 for C₉H₁₅Br) and fragmentation pathways. IR spectroscopy verifies C-Br stretching vibrations (~500–600 cm⁻¹) .

Q. What safety protocols are essential for handling brominated cyclobutane derivatives in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, wash affected areas with soap/water and consult medical personnel immediately. Store the compound in airtight containers away from oxidizers, as brominated hydrocarbons may decompose exothermically .

Advanced Research Questions

Q. How can computational chemistry models (e.g., QSPR, DFT) predict the reactivity of this compound in SN2 reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition-state geometries to predict stereochemical outcomes. Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., electrophilicity index, steric hindrance) with reaction rates. For example, bulky cyclobutyl groups may slow nucleophilic attack due to steric strain .

Q. What experimental strategies address discrepancies in reported kinetic data for bromide displacement in strained cyclic systems?

  • Methodological Answer : Contradictions in rate constants may arise from solvent effects, impurities, or competing mechanisms (e.g., SN1 vs. SN2). Standardize reaction conditions (solvent purity, temperature control) and use isotopic labeling (e.g., ⁸¹Br) to track substitution pathways. Cross-validate results with computational simulations to isolate steric/electronic influences .

Q. How does the cyclobutane ring’s strain influence the compound’s stability and reactivity compared to less strained analogs (e.g., cyclohexane derivatives)?

  • Methodological Answer : Cyclobutane’s angle strain (~20–30 kcal/mol) increases susceptibility to ring-opening reactions. Compare thermal decomposition kinetics (TGA/DSC) of this compound with cyclohexane analogs. Strain relief via ring expansion or fragmentation can be monitored using time-resolved FTIR or MS .

Q. What role does the bromomethyl group play in modulating intermolecular interactions in solid-state crystallography studies?

  • Methodological Answer : X-ray diffraction reveals halogen bonding between bromine and electron-rich moieties (e.g., carbonyl groups). Compare packing motifs of this compound with non-brominated analogs to assess how Br∙∙∙O/N interactions influence crystal lattice stability .

Data Analysis and Validation

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Methodological Answer : Adopt standardized protocols (e.g., reaction scale, purification methods) and share raw spectral data (NMR, MS) via open-access repositories. Collaborative validation through round-robin testing minimizes instrumentation bias. Cross-reference with CRC Handbook data (e.g., boiling point, density) for physical property verification .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehydrohalogenation byproducts) in this compound?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) or GC-MS to identify alkenes formed via β-hydride elimination. Calibrate methods with spiked impurity standards to achieve detection limits <0.1%. Confirm results with 2D NMR (e.g., HSQC) for unresolved peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.